tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is characterized by the presence of a tert-butyl group, a hydroxyimino group, and a methoxyphenyl group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxyimino and methoxyphenyl groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amino group, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, H2/Pd
Substitution: Amines, alcohols, halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions. It can also be used to investigate the effects of carbamates on biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as a prodrug or in drug delivery systems .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The hydroxyimino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate is unique due to the presence of both the hydroxyimino and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-(2-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUSGKMCLUBSPQ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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